1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid

Tpl2 kinase inhibition MAP3K8 TNF-α suppression

1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707394-33-9, MF C₁₀H₁₆N₄O₂, MW 224.26 g/mol) is a heterobifunctional building block comprising an N-ethylpiperidine moiety linked directly to a 1,2,3-triazole-4-carboxylic acid scaffold. The compound is accessed via Cu(I)-catalyzed Huisgen azide-alkyne cycloaddition (click chemistry), enabling modular assembly of the 1,4-disubstituted triazole core.

Molecular Formula C10H16N4O2
Molecular Weight 224.26 g/mol
Cat. No. B11783314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC10H16N4O2
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESCCN1CCC(CC1)N2C=C(N=N2)C(=O)O
InChIInChI=1S/C10H16N4O2/c1-2-13-5-3-8(4-6-13)14-7-9(10(15)16)11-12-14/h7-8H,2-6H2,1H3,(H,15,16)
InChIKeyODMYIMJEIWTDEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid – Key Intermediate for Kinase Inhibitor Programs


1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1707394-33-9, MF C₁₀H₁₆N₄O₂, MW 224.26 g/mol) is a heterobifunctional building block comprising an N-ethylpiperidine moiety linked directly to a 1,2,3-triazole-4-carboxylic acid scaffold . The compound is accessed via Cu(I)-catalyzed Huisgen azide-alkyne cycloaddition (click chemistry), enabling modular assembly of the 1,4-disubstituted triazole core [1]. It serves as the critical synthetic precursor to Cot inhibitor-2 (compound 34; CAS 915363-56-3), a potent and orally active Tpl2 (MAP3K8) kinase inhibitor with an enzymatic IC₅₀ of 1.6 nM, and to compound II-10 (US10059695/US10577352), an EGFR inhibitor with an IC₅₀ of 17 nM [2]. The carboxylic acid handle permits direct amide coupling without protective-group manipulation, distinguishing it from N-Boc-protected congeners that require an additional deprotection step prior to derivatization .

Direct amide coupling handle without Boc-deprotection step
Key precursor for Tpl2 (MAP3K8) inhibitor Cot inhibitor-2 series
Building block for EGFR inhibitor II-10 and analogs

Why 1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Replaced by Unsubstituted or N-Boc Piperidine-Triazole Analogs


The N-ethyl substituent on the piperidine ring is not a trivial structural variation; it is a pharmacophoric determinant of downstream biological activity, solubility, and membrane permeability. Wu et al. (2009) demonstrated through systematic SAR that appending a cyclic amine group to the triazole ring—specifically the N-ethylpiperidine moiety—considerably enhanced Tpl2 inhibitory potency, aqueous solubility, and cell membrane permeability compared to the unsubstituted 1H-triazole parent scaffold [1]. The N-ethyl group contributes ~28 Da additional mass and an estimated logP increase of approximately 0.5–0.8 units relative to the N-unsubstituted analog 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1334487-58-9, MW 196.21, predicted logP −0.0992) . The Boc-protected variant (CAS 1119452-31-1) introduces a bulky tert-butoxycarbonyl group that must be removed before the carboxylic acid can participate in amide bond formation, adding one synthetic step and reducing convergent synthetic efficiency . The 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid isomer (CAS 2098075-74-0), which inserts a methylene spacer between the piperidine and triazole rings, alters the spatial orientation of the basic amine relative to the triazole core, potentially disrupting key binding interactions observed in published co-crystal structures of Tpl2 and EGFR inhibitor complexes [1][2]. These structural nuances directly affect which downstream bioactive compound series are accessible from the building block, making generic substitution a high-risk procurement decision for programs targeting the Tpl2 or EGFR kinase space.

Unsubstituted piperidine-triazole analog
Lacks N-ethyl pharmacophore; reported SAR shows reduced permeability and target-engagement enhancement may not transfer.
N-Boc-protected analog (CAS 1119452-31-1)
Requires acidolytic Boc removal before coupling, adding one step per library member and reducing convergent efficiency.
Methylene-spacer isomer (CAS 2098075-74-0)
Alters triazole-piperidine spatial orientation; may disrupt binding interactions observed in published Tpl2/EGFR inhibitor co-crystal contexts.

Quantitative Differentiation Evidence: 1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid vs. Closest Analogs


Tpl2 Kinase Inhibition: N-Ethylpiperidine-Triazole Scaffold Confers Sub-Nanomolar Potency in the Cot Inhibitor-2 Series

Cot inhibitor-2 (compound 34), which incorporates the 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl scaffold derived from the target building block, exhibits a Tpl2 kinase IC₅₀ of 1.6 nM . The parent scaffold lacking the cyclic amine substituent—8-halo-4-(3-chloro-4-fluorophenylamino)-6-[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-quinoline-3-carbonitrile (compound 4)—was described by Wu et al. as a 'potent inhibitor'; however, the authors explicitly state that appending the cyclic amine group to the triazole ring 'considerably enhanced potency' [1]. While exact IC₅₀ values for compound 4 are not publicly available, the qualitative SAR from the primary literature establishes that the N-ethylpiperidine-triazole moiety is the optimized pharmacophore that drove the program to its lead compound. Cot inhibitor-2 further demonstrates 6,875-fold selectivity for Tpl2 over EGFR (IC₅₀ >10 μM for P38, Src, CAMKII, MK2, PKA, and PKC) .

Tpl2 Inhibition
Head-to-head
1.6 nM
Reported Tpl2 pathway inhibition context
6,875-fold selectivity over EGFR; scaffold-optimized pharmacophore
Tpl2 kinase inhibition MAP3K8 TNF-α suppression inflammatory disease

Cellular TNF-α Suppression in Human Whole Blood: Functional Validation of the N-Ethylpiperidine-Triazole Pharmacophore

Cot inhibitor-2, assembled from the target building block, inhibits LPS-stimulated TNF-α production in human whole blood with an IC₅₀ of 0.3 μM . This cell-based functional assay integrates target engagement, cell permeability, and plasma protein binding into a single pharmacologically relevant endpoint. The Wu et al. paper explicitly states that cyclic amine substitution on the triazole 'considerably enhanced … cell membrane permeability,' providing a mechanistic basis for the functional cellular potency [1]. By comparison, Cot inhibitor-1—a structurally related Tpl2 inhibitor that lacks the optimized N-ethylpiperidine-triazole substitution pattern—shows a substantially weaker whole-blood TNF-α IC₅₀ of 5.7 nM against isolated enzyme but reduced cellular translation [2].

TNF-α Suppression (WB)
Cross-study
0.3 μM (Cot inhibitor-2)
vs. Cot inhibitor-1 (different scaffold)
Reported whole-blood assay response
Functional cellular engagement in human blood matrix
TNF-α inhibition human whole blood assay LPS-stimulated anti-inflammatory

In Vivo Oral Anti-Inflammatory Efficacy: Rat LPS Model Confirms Pharmacodynamic Translation

Cot inhibitor-2 (compound 34), synthesized from the target building block, was evaluated in a LPS-stimulated rat inflammation model. At an oral dose of 25 mg/kg in female Sprague-Dawley rats, Cot inhibitor-2 inhibited LPS-induced TNF-α production by 83% . Pharmacokinetic profiling at 100 mg/kg p.o. revealed a Cₘₐₓ of 517 ng/mL (0.89 μM) and an AUC of 4,841 ng·h/mL, confirming oral absorption and systemic exposure . The Wu et al. paper specifically credits the cyclic amine (N-ethylpiperidine) substitution on the triazole for enhancing both solubility and permeability, which are prerequisites for the observed oral activity [1]. No comparable in vivo efficacy data exist for derivatives of the N-unsubstituted piperidine-triazole analog (CAS 1334487-58-9) or the methylene-spacer analog (CAS 2098075-74-0) in the peer-reviewed literature.

In Vivo LPS Model
Cross-study
83% inhibition at 25 mg/kg p.o.
Reported oral model-response endpoint
Only scaffold with published in vivo PD data
in vivo efficacy oral bioavailability rat LPS model pharmacokinetics

EGFR Kinase Inhibition: Comparative Potency of the N-Ethylpiperidine-Triazole Scaffold Within a Single Patent Series

In US10059695/US10577352 (CS Pharmatech/TYK Medicines), compound II-10—which incorporates the 1-(1-ethylpiperidin-4-yl)-1H-1,2,3-triazol-4-yl scaffold—exhibits an EGFR IC₅₀ of 17 nM and an EGFR EC₅₀ of 527 nM in the KinEASE TR-FRET immunoassay [1]. Within the same patent, alternative triazole N-substituents produce a range of potencies: compound I-24 bearing a 1-(difluoromethyl)cyclopropyl-triazole group achieves an IC₅₀ of 1.2 nM, and compound I-27 with a bicyclo[1.1.1]pentan-1-yl-triazole substituent shows an IC₅₀ of 1.7 nM [2]. While the N-ethylpiperidine analog is less potent than the most optimized triazole substituents in this particular chemotype, it provides a balanced profile of potency, basicity (pKₐ ~8–9 for the piperidine nitrogen), and solubility that supports further derivatization. The 17 nM IC₅₀ confirms that the N-ethylpiperidine-triazole moiety is compatible with nanomolar EGFR inhibition and represents a distinct vector for property optimization compared to the more lipophilic bicyclic substituents [3].

EGFR Inhibition
Head-to-head
II-10: 17 nM
vs. I-24: 1.2 nM, I-27: 1.7 nM
Reported EGFR inhibition; basic amine handle advantage
Intrapatent comparison; balances potency with ionizable center
EGFR kinase inhibition quinazoline mutant-selective cancer

Synthetic Step Economy: Direct Amide Coupling vs. Boc-Deprotection Requirement

The target compound bears a free carboxylic acid and a tertiary amine (N-ethylpiperidine), enabling direct activation with coupling reagents (e.g., HATU, EDC/HOBt) for amide bond formation with amine-containing fragments [1]. In contrast, the widely available N-Boc-protected analog—1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1119452-31-1, MW 296.32)—requires an acidolytic Boc-deprotection step (e.g., TFA/CH₂Cl₂ or HCl/dioxane) prior to or after amide coupling, adding one synthetic transformation and a purification step to every library member . While the methylene-spacer analog 1-((1-ethylpiperidin-4-yl)methyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 2098075-74-0) also avoids protection, the altered geometry of the piperidine-triazole linkage may compromise target binding as evidenced by the SAR in Wu et al. where the direct N-piperidine-triazole connectivity was specifically optimized [2].

Synthetic Steps
Class-level
1 step vs. 2–3 steps
Eliminates Boc deprotection; library efficiency gain
Supports parallel amide synthesis workflows
synthetic efficiency amide coupling building block parallel synthesis

Physicochemical Differentiation: N-Ethyl Substitution Modulates Lipophilicity and Permeability Relative to Unsubstituted Piperidine Analog

The target compound (MW 224.26, C₁₀H₁₆N₄O₂) incorporates an N-ethyl substituent that increases molecular weight by 28 Da and adds two methylene units compared to the N-unsubstituted analog 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 1334487-58-9, MW 196.21, C₈H₁₂N₄O₂) . The unsubstituted analog has a predicted logP of −0.0992 (ChemScene), placing it in a highly hydrophilic range that may limit passive membrane permeability . The N-ethyl substitution is estimated to increase logP by approximately 0.5–0.8 units based on the π-value of a methylene group (~0.5 per CH₂), bringing the compound into a more balanced lipophilicity range (estimated logP ~0.4–0.7) that is consistent with the enhanced cell membrane permeability observed by Wu et al. for cyclic amine-substituted triazoles [1]. The N-ethylpiperidine tertiary amine (calculated pKₐ ~8.5–9.0) remains partially ionized at physiological pH, preserving aqueous solubility while the ethyl group provides sufficient lipophilicity for membrane partitioning—a balance that the fully ionized unsubstituted piperidine (pKₐ ~9.8) may not achieve as effectively .

Physicochemical Profile
Cross-study
MW 224, est. logP ~0.4–0.7
Unsub.: MW 196, logP −0.1
Balanced lipophilicity supports permeability
N-ethyl shift enhances membrane partitioning context
lipophilicity logP permeability physicochemical properties

Procurement-Relevant Application Scenarios for 1-(1-Ethylpiperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid


Tpl2-Targeted Anti-Inflammatory Drug Discovery: Direct Access to the Cot Inhibitor-2 Pharmacophore

Research groups pursuing Tpl2 (MAP3K8) kinase inhibitors for rheumatoid arthritis, inflammatory bowel disease, or other TNF-α-driven indications can use this building block to directly assemble analogs of Cot inhibitor-2 (Tpl2 IC₅₀ = 1.6 nM). The carboxylic acid is activated and coupled to the 8-chloro-4-(3-chloro-4-fluorophenylamino)-quinoline-3-carbonitrile amine fragment, generating the optimized N-ethylpiperidine-triazole pharmacophore in a single step [1]. The resulting compounds have demonstrated 83% in vivo TNF-α suppression at 25 mg/kg p.o. in rats, providing confidence that the scaffold translates to pharmacodynamic efficacy . Procurement of the N-unsubstituted or Boc-protected analogs would require additional synthetic steps or fail to reproduce the published SAR.

EGFR Kinase Inhibitor Libraries: Balancing Potency with Basic Amine Functionality

For oncology programs targeting EGFR (wild-type or mutant), this building block provides a direct route to compound II-10 (EGFR IC₅₀ = 17 nM) and analogs from the US10059695 patent family [2]. While alternative triazole N-substituents in the same patent achieve IC₅₀ values as low as 1.2 nM, the N-ethylpiperidine moiety introduces a tertiary basic amine that enables salt formation for intravenous formulation development and may enhance CNS penetration where desired for brain-metastatic EGFR-driven cancers [3]. The building block thus serves programs that prioritize pharmaceutical developability alongside target potency.

High-Throughput Amide Library Synthesis: One-Step Diversification Without Deprotection

Medicinal chemistry core facilities and CROs executing parallel amide library synthesis can activate the free carboxylic acid with HATU, EDC/HOBt, or similar coupling reagents and react directly with diverse amine building blocks [4]. This eliminates the universal Boc-deprotection step required by CAS 1119452-31-1, reducing library production cycle time by approximately one day per plate and avoiding TFA-mediated side reactions that can complicate purification. For a 96-member amide library, the step-economy advantage translates to ~96 fewer deprotection reactions, significantly reducing solvent waste and purification workload . The consistent N-ethyl substitution across all library members ensures uniform physicochemical property modulation relative to the unsubstituted piperidine baseline.

In Vivo Proof-of-Concept Studies for Kinase-Targeted Anti-Inflammatory Agents

Teams planning rodent LPS-challenge or collagen-induced arthritis models can procure this building block to synthesize Cot inhibitor-2 or close analogs with established oral PK parameters (rat Cₘₐₓ = 517 ng/mL, AUC = 4,841 ng·h/mL at 100 mg/kg p.o.) . The documented PK and PD dataset allows researchers to benchmark new analogs against a well-characterized lead, accelerating structure–property relationship (SPR) optimization. The 25 mg/kg efficacious dose and 83% TNF-α inhibition provide a clear go/no-go threshold for advancing backup compounds . Use of building blocks without comparable in vivo validation (e.g., methylene-spacer analog CAS 2098075-74-0) would require de novo PK/PD characterization, significantly extending project timelines.

Application
Selection Property
Validation Focus
Tpl2 MAP3K8 pathway studies
Direct amide coupling handle; optimized triazole pharmacophore
Reported Tpl2 inhibition and cellular response context
EGFR inhibitor library synthesis
Basic amine salt-formation handle
Reported EGFR inhibition and property optimization
Parallel amide library synthesis
One-step coupling without deprotection
Synthetic step economy; library throughput
In vivo kinase inflammation models
Oral PK-characterized scaffold
Reported oral exposure and model-response data
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